An In-depth Technical Guide to the Structure and Stereochemistry of beta-Gentiobiose
An In-depth Technical Guide to the Structure and Stereochemistry of beta-Gentiobiose
For Researchers, Scientists, and Drug Development Professionals
Core Structure and Stereochemistry
Beta-Gentiobiose is a disaccharide composed of two D-glucose units.[1] Its systematic IUPAC name is β-D-glucopyranosyl-(1→6)-D-glucopyranose.[1] The molecule consists of two glucose monosaccharides linked by a β(1→6) glycosidic bond.[1]
The stereochemistry of beta-Gentiobiose is defined by the configurations of the chiral centers within the two D-glucose residues and the anomeric configuration of the glycosidic linkage.
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Constituent Monosaccharides: Both monosaccharide units are D-glucose, meaning they have a specific spatial arrangement of hydroxyl groups around their chiral carbons.
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Glycosidic Linkage: The linkage connects the anomeric carbon (C1) of the first glucose unit to the C6 hydroxyl group of the second glucose unit.[1]
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Anomeric Configuration: The "β" designation indicates that the substituent at the anomeric carbon (C1) of the glycosidic bond is in the equatorial position, oriented "up" in the standard Haworth projection of the pyranose ring.
The presence of a free anomeric carbon on the second glucose unit makes beta-Gentiobiose a reducing sugar. This free anomeric carbon can exist in either the α or β configuration, leading to the existence of α-gentiobiose and β-gentiobiose anomers.
Quantitative Data
The following table summarizes key quantitative data for beta-Gentiobiose.
| Property | Value | Conditions |
| Molecular Formula | C₁₂H₂₂O₁₁ | |
| Molecular Weight | 342.30 g/mol | |
| Melting Point | 190-195 °C | |
| Specific Rotation | +8.5° to +10.5° | c=2 in H₂O, at 20°C, using the sodium D-line (589 nm), measured after 6 hours to allow for mutarotation.[2][3] |
| Bond Lengths & Angles | Specific data not available in the searched literature. | - |
Experimental Protocols
Chemical Synthesis of beta-Gentiobiose
The chemical synthesis of beta-Gentiobiose can be achieved through the synthesis of its peracetylated derivative, β-gentiobiose octaacetate, followed by deacetylation.
Step 1: Synthesis of β-Gentiobiose Octaacetate [4][5]
This procedure is adapted from the method described by Reynolds and Evans (1938).
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Materials:
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d-glucose-1,2,3,4-tetraacetate
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Silver oxide (Ag₂O)
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Drierite (anhydrous calcium sulfate)
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Iodine
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Acetobromoglucose
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Dry, alcohol-free chloroform (B151607)
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Absolute ethanol (B145695)
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-
Procedure:
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In a 500-cc flask, combine 35 g of d-glucose-1,2,3,4-tetraacetate, 25 g of silver oxide, and 100 g of Drierite (preheated at 240°C for two hours).
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Add 100 cc of dry, alcohol-free chloroform to the flask.
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Add 5 g of iodine and 20 g of acetobromoglucose.
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Shake the mixture mechanically for a suitable reaction time (monitoring by TLC is recommended) to ensure the completion of the condensation reaction.
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After the reaction is complete, filter the mixture.
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Concentrate the chloroform solution to obtain a syrup.
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Dissolve the syrup in 250 cc of absolute ethanol and induce crystallization by rubbing the inside of the flask with a glass rod.
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Collect the crystalline β-gentiobiose octaacetate by filtration. The reported yield is approximately 50.9%.[4]
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Step 2: Deacetylation of β-Gentiobiose Octaacetate to β-Gentiobiose [6][7]
This procedure utilizes magnesium oxide in methanol (B129727) for deacetylation.
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Materials:
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β-Gentiobiose octaacetate
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Methanol (MeOH)
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Magnesium oxide (MgO)
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-
Procedure:
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Suspend or dissolve the synthesized β-gentiobiose octaacetate (1 mmol) in 15 mL of methanol.
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Add magnesium oxide (1 mmol) to the mixture.
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Stir the mixture at 40°C. Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is consumed.
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Once the reaction is complete, evaporate the mixture to dryness under reduced pressure to obtain a yellowish viscous residue.
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Purify the residue using column chromatography on silica (B1680970) gel to afford pure β-Gentiobiose.
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Structural Analysis by NMR Spectroscopy
A detailed protocol for the structural elucidation of disaccharides, including beta-Gentiobiose, using advanced 2D NMR techniques has been described. The following is a summary of the experimental setup for an HSQC-TOCSY experiment.[2][8]
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Sample Preparation:
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Prepare a solution of beta-Gentiobiose in 99% H₂O / 1% D₂O at a concentration of 100 mM.
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Include 0.1% (w/v) d₄-TSP (3-(trimethylsilyl)-propionic-2,2,3,3-d₄ acid, sodium salt) as an internal reference for chemical shifts.
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Transfer approximately 15-20 µL of the solution into three capillary NMR tubes (0.7 mm i.d.).
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Centrifuge the capillaries to settle the solution.
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Pack the three capillaries together inside a 3 mm NMR tube.
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NMR Instrument and Parameters:
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Spectrometer: Bruker AVANCE spectrometer operating at a proton frequency of 500 MHz or higher, equipped with a cryoprobe.
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Experiment: 2D HSQC-TOCSY (Heteronuclear Single Quantum Coherence - Total Correlation Spectroscopy).
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Pulse Program: A suitable pulse program for HSQC-TOCSY, such as "hsqcdietgpsisp.2" on Bruker instruments.
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Acquisition Parameters (Example):
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Number of scans: 16
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F2 (¹H) dimension: 2048 data points, sweep width of 12 ppm centered at 4.7 ppm.
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F1 (¹³C) dimension: 128 data points, sweep width of 60 ppm centered at 78 ppm.
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Recycling delay: 1 s.
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TOCSY mixing time: Varied, with a short mixing time (e.g., 8 ms) being optimal for identifying one-bond H-C-O-H correlations.
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-
Data Processing:
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Apply a Qsine window function in both dimensions.
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Perform a 2D Fourier transformation with linear prediction in the F1 dimension.
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Structural Analysis by X-ray Crystallography
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General Crystallization Protocol for Small Carbohydrates:
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Sample Purity: Ensure the beta-Gentiobiose sample is of high purity (≥98%).
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Solvent Selection: Screen a variety of solvents and solvent mixtures to find a system in which beta-Gentiobiose has moderate solubility. Common solvents for carbohydrates include water, ethanol, methanol, and their mixtures.
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Crystallization Techniques:
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Slow Evaporation: Dissolve the beta-Gentiobiose in a suitable solvent or solvent mixture to near saturation at room temperature. Loosely cover the container and allow the solvent to evaporate slowly over several days to weeks.
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Vapor Diffusion (Hanging Drop or Sitting Drop):
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Prepare a reservoir solution containing a precipitant (e.g., a higher concentration of a less polar solvent or a salt solution).
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Prepare a concentrated solution of beta-Gentiobiose in a suitable solvent.
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Mix a small volume of the beta-Gentiobiose solution with an equal volume of the reservoir solution to create a drop.
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Suspend (hanging drop) or place (sitting drop) the drop over the reservoir in a sealed chamber.
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Vapor diffusion will slowly increase the concentration of the precipitant in the drop, inducing crystallization.
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-
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Crystal Harvesting and Mounting: Once suitable crystals have grown, carefully harvest them using a cryoloop and mount them on a goniometer head for X-ray diffraction analysis.
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Data Collection and Structure Refinement: Collect X-ray diffraction data at a synchrotron source or with a home-source X-ray diffractometer. Process the diffraction data and refine the crystal structure using appropriate software packages.
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Visualization of beta-Gentiobiose Structure
The following diagram illustrates the chemical structure of beta-Gentiobiose.
References
- 1. Gentiobiose - Wikipedia [en.wikipedia.org]
- 2. A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glycosidic α-linked mannopyranose disaccharides: an NMR spectroscopy and molecular dynamics simulation study employing additive and Drude polarizable ... - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP05203B [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. biosynth.com [biosynth.com]
- 6. facultystaff.urmia.ac.ir [facultystaff.urmia.ac.ir]
- 7. GENTIOBIOSE | 554-91-6 [chemicalbook.com]
- 8. pubs.acs.org [pubs.acs.org]
